Increased Lipophilicity (XLogP3) Compared to the Unsubstituted Analog
The N-1 ethyl substituent on the benzimidazole core of the target compound increases its computed lipophilicity by 0.5 log units relative to the unsubstituted analog 2-((1H-benzimidazol-2-yl)sulfanyl)acetohydrazide (CAS 30065-27-1) [1][2]. This is a classically recognized modification to improve membrane partitioning.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-((1H-Benzimidazol-2-yl)sulfanyl)acetohydrazide: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
In drug discovery, a 0.5 log unit increase in LogP typically predicts enhanced passive membrane permeability; therefore, selecting the unsubstituted analog would result in a compound with significantly different cellular uptake kinetics, invalidating comparative pharmacokinetic studies.
- [1] PubChem CID 876974. XLogP3 for 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide. National Center for Biotechnology Information. View Source
- [2] PubChem CID 676606. XLogP3 for 2-((1H-Benzimidazol-2-yl)sulfanyl)acetohydrazide. National Center for Biotechnology Information. View Source
